![molecular formula C28H24N2O5 B129104 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one CAS No. 154185-85-0](/img/structure/B129104.png)
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one, also known as AMD3100, is a small molecule antagonist of the chemokine receptor CXCR4. It was first synthesized in the late 1990s and has since been studied extensively for its potential therapeutic applications in cancer, HIV, and other diseases.
Wissenschaftliche Forschungsanwendungen
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been extensively studied for its potential therapeutic applications in cancer, HIV, and other diseases. In cancer research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to inhibit the migration and metastasis of cancer cells by blocking the CXCR4 receptor. In HIV research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been investigated as a potential therapy for HIV infection by blocking the entry of the virus into host cells. In addition, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been studied for its potential use in stem cell mobilization and transplantation.
Wirkmechanismus
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one is a small molecule antagonist of the CXCR4 receptor, which is a G protein-coupled receptor that plays a role in cell migration, proliferation, and survival. By blocking the CXCR4 receptor, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one inhibits the migration and metastasis of cancer cells, prevents HIV entry into host cells, and mobilizes stem cells for transplantation.
Biochemische Und Physiologische Effekte
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to have a number of biochemical and physiological effects in various studies. In cancer research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to inhibit the migration and invasion of cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy. In HIV research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to block HIV entry into host cells and reduce viral load in animal models. In stem cell research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to mobilize stem cells from the bone marrow into the bloodstream, which can then be harvested for transplantation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in lab experiments is its specificity for the CXCR4 receptor, which allows for targeted inhibition of cell migration and other cellular processes. Another advantage is its relatively low toxicity and side effects, which makes it a promising candidate for therapeutic applications. However, one limitation of using 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in lab experiments is its high cost and limited availability, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one. One area of interest is the development of new analogs and derivatives of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one with improved efficacy and lower toxicity. Another area of interest is the investigation of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. In addition, further studies are needed to better understand the mechanisms of action of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one and its potential applications in other diseases beyond cancer and HIV.
Synthesemethoden
The synthesis of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one involves a series of chemical reactions starting from commercially available starting materials. The key steps include the condensation of 2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazole-5-carbaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the corresponding boronic acid intermediate. This intermediate is then coupled with 6-bromo-2-(4-methoxyphenyl)chromen-4-one in the presence of a base to yield 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one. The final product is obtained by purification using column chromatography.
Eigenschaften
CAS-Nummer |
154185-85-0 |
|---|---|
Produktname |
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one |
Molekularformel |
C28H24N2O5 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
6-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H24N2O5/c1-17(31)30-25(18-4-9-21(33-2)10-5-18)15-24(29-30)20-8-13-27-23(14-20)26(32)16-28(35-27)19-6-11-22(34-3)12-7-19/h4-14,16,25H,15H2,1-3H3 |
InChI-Schlüssel |
VWDVTDKMXARLMB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Synonyme |
1H-Pyrazole, 4,5-dihydro-1-acetyl-5-(4-methoxyphenyl)-3-(2-(4-methoxyp henyl)-4-oxo-4H-1-benzopyran-6-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



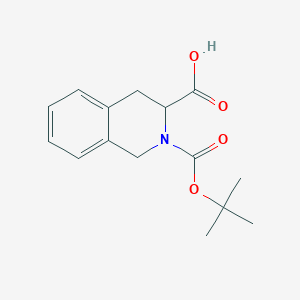
![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
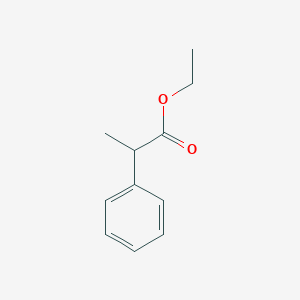
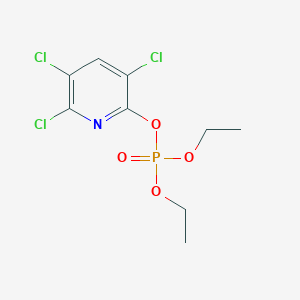
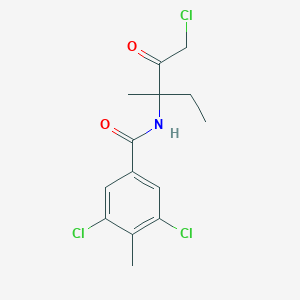
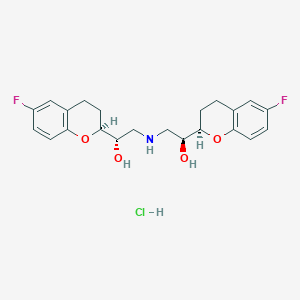
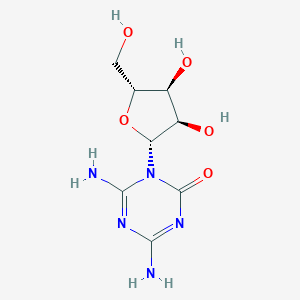
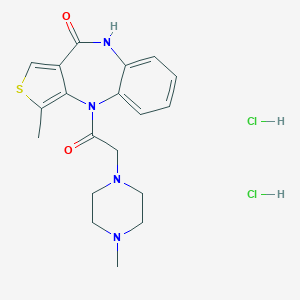
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
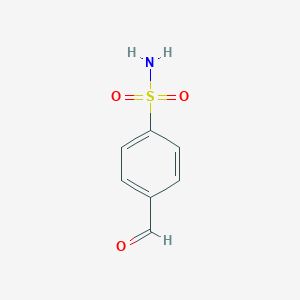
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
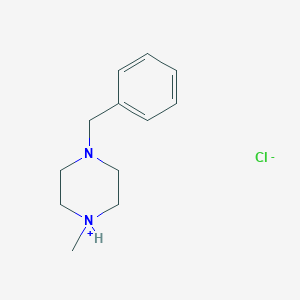
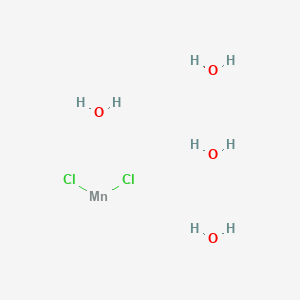
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)